molecular formula C8H6N2O B1315990 3-Oxo-3-pyridin-3-yl-propionitrile CAS No. 30510-18-0

3-Oxo-3-pyridin-3-yl-propionitrile

Cat. No.: B1315990
CAS No.: 30510-18-0
M. Wt: 146.15 g/mol
InChI Key: MDNYQXMCDAKSIW-UHFFFAOYSA-N
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Description

3-Oxo-3-pyridin-3-yl-propionitrile is a chemical compound with the molecular formula C8H6N2O It is characterized by the presence of a pyridine ring attached to a propionitrile group, with a ketone functional group at the third carbon position

Scientific Research Applications

3-Oxo-3-pyridin-3-yl-propionitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

  • Hazard Statements : Relevant safety information is available in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile typically involves the reaction of pyridine derivatives with nitriles under specific conditions. One common method involves the use of 3-pyridinecarboxaldehyde and malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-pyridin-3-yl-propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-hydroxy-3-pyridin-3-yl-propionitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-Oxo-3-pyridin-3-yl-propionitrile involves its interaction with molecular targets such as enzymes or receptors. The ketone and nitrile functional groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyridine ring can also participate in π-π interactions or other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(4-pyridinyl)propanenitrile
  • 3-Oxo-3-(2-thienyl)propanenitrile
  • 4-(2-Cyanoacetyl)pyridine

Uniqueness

3-Oxo-3-pyridin-3-yl-propionitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both ketone and nitrile functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYQXMCDAKSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577589
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30510-18-0
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(3-pyridinyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl nicotinate (30.24 g, 0.20 mol) in toluene (anhydrous, 200 mL) was added NaH (18.64 g, 0.47 mol, 60% in mineral oil). The resulting suspension was heated at 90° C. and acetonitrile (anhydrous, 24.74 ml, 0.47 mol) was added into this suspension via syringe under nitrogen and the reaction was heated at 90° C. overnight. The reaction mixture was cooled to ambient temperature and the resulting solid material was collected by filtration. The crude product was dried in vacuo and used directly in the next step. For analytical purposes, the solid was dissolved in water. The pH was adjusted to 5 by aqueous HCl and the solution extracted with DCM. The organic layer was dried over Na2SO4 and the solvent was removed in vacuo to afford a sample of the product for characterization. 1H NMR (CDCl3): δ 9.2 (s, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.5 (dd, 1H), 4.1 (s, 2H)
Quantity
30.24 g
Type
reactant
Reaction Step One
Name
Quantity
18.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step Two

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